

An In-depth Technical Guide to Fructose-phenylalanine-13C6: Chemical Properties and Applications

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Compound of Interest

Compound Name: *Fructose-phenylalanine-13C6*

Cat. No.: *B12383515*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-phenylalanine-13C6 is the isotopically labeled form of Fructose-phenylalanine, an Amadori compound formed through the Maillard reaction between fructose and the essential amino acid phenylalanine. This stable isotope-labeled compound serves as a critical tool in metabolic research, particularly in studies involving nutrition, food chemistry, and drug development. Its primary application lies in its use as a tracer and an internal standard for highly sensitive and accurate quantification in mass spectrometry-based analytical methods. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **Fructose-phenylalanine-13C6**.

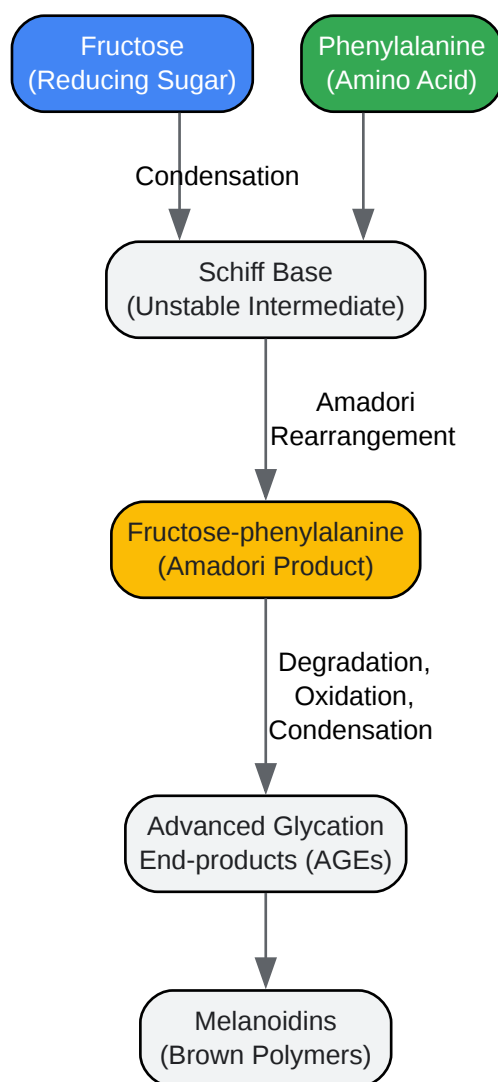
Core Chemical Properties

Fructose-phenylalanine-13C6 is a complex molecule whose properties are essential for its application in research. While a comprehensive experimental dataset for the 13C labeled variant is not publicly available, the properties of its non-labeled counterpart, Fructose-phenylalanine, provide a strong reference.

Property	Value	Source
Chemical Formula	C ₉ ¹³ C ₆ H ₂₁ NO ₇	--INVALID-LINK--
Molecular Weight	333.29 g/mol	--INVALID-LINK--[1]
CAS Number	1083053-44-4	--INVALID-LINK--[2]
Isotopic Purity	Typically ≥99% for ¹³ C	General supplier information
Appearance	Solid	--INVALID-LINK--[3]
Melting Point	170 °C (for non-labeled)	--INVALID-LINK--[3]
Boiling Point (est.)	675.8 °C at 760 mmHg (for non-labeled)	--INVALID-LINK--
Flash Point (est.)	362.5 °C (for non-labeled)	--INVALID-LINK--
Density (est.)	1.423 g/cm ³ (for non-labeled)	--INVALID-LINK--
pKa (est.)	2.01 ± 0.10 (for non-labeled)	--INVALID-LINK--
Solubility	Slightly soluble in water and methanol	--INVALID-LINK--

Formation via the Maillard Reaction

Fructose-phenylalanine is a product of the Maillard reaction, a non-enzymatic browning reaction between an amino acid and a reducing sugar.[4] This complex series of reactions is fundamental in food chemistry, contributing to the color, flavor, and aroma of cooked foods.[5] The initial step involves the condensation of the carbonyl group of fructose with the amino group of phenylalanine to form a Schiff base, which then undergoes an Amadori rearrangement to form the stable Fructose-phenylalanine ketoamine.[4][5]



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Figure 1: Simplified Maillard reaction pathway leading to Fructose-phenylalanine.

Experimental Protocols

The primary application of **Fructose-phenylalanine-13C6** is as an internal standard for the accurate quantification of its unlabeled analogue in biological matrices. Below are representative experimental protocols for its synthesis and use in quantitative analysis.

Synthesis of Fructose-phenylalanine-13C6

The synthesis of **Fructose-phenylalanine-13C6** involves a controlled Maillard reaction. While specific, optimized protocols are often proprietary, the following outlines a general methodology

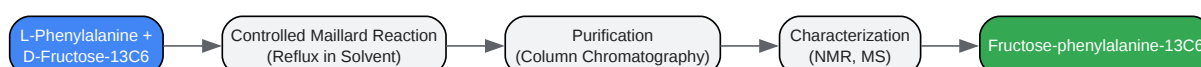
based on the synthesis of Amadori compounds.[6]

Materials:

- L-Phenylalanine
- D-Fructose-13C6 (uniformly labeled)
- Methanol
- Pyridine
- Acetic acid
- Zinc powder

Procedure:

- Dissolve L-Phenylalanine and a molar excess of D-Fructose-13C6 in a mixture of methanol and water.
- Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation reaction.
- The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, the solvent is removed under reduced pressure.
- The resulting residue is purified using column chromatography on silica gel or a suitable ion-exchange resin to isolate the **Fructose-phenylalanine-13C6**.
- The structure and purity of the final product are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).



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Figure 2: General workflow for the synthesis of **Fructose-phenylalanine-13C6**.

Quantification of Fructose-phenylalanine in Biological Samples using LC-MS/MS

This protocol outlines a method for the quantification of Fructose-phenylalanine in a biological matrix, such as plasma, using **Fructose-phenylalanine-13C6** as an internal standard. This method is adapted from established protocols for the analysis of small molecules using stable isotope dilution assays.^{[7][8]}

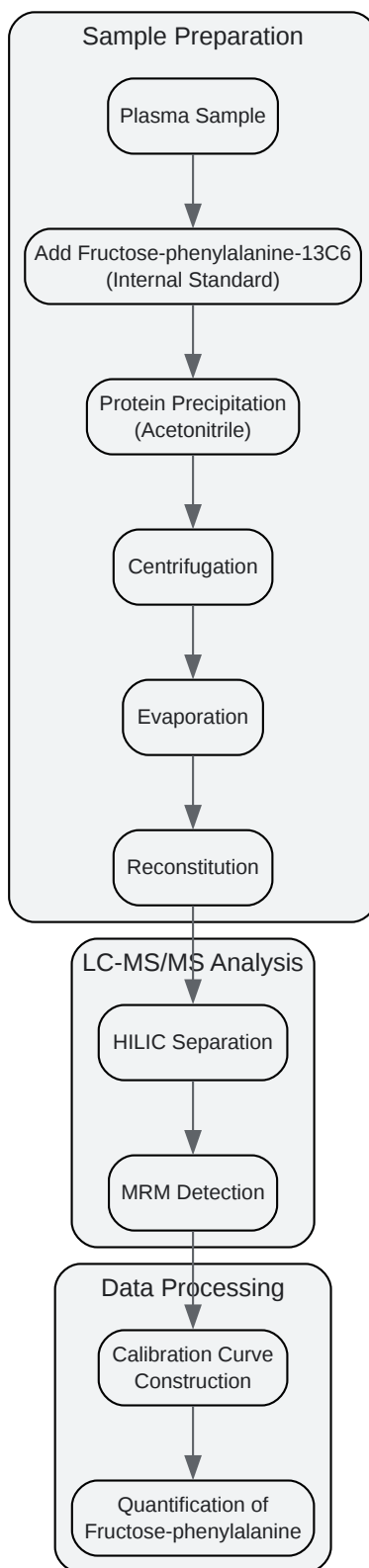
Materials and Reagents:

- Biological sample (e.g., human plasma)
- **Fructose-phenylalanine-13C6** (internal standard solution of known concentration)
- Acetonitrile (protein precipitation agent)
- Formic acid
- Ultrapure water
- LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
- Hydrophilic Interaction Liquid Chromatography (HILIC) column

Procedure:

- Sample Preparation:
 - Thaw plasma samples on ice.
 - To 50 µL of plasma, add 10 µL of the **Fructose-phenylalanine-13C6** internal standard solution.
 - Add 200 µL of ice-cold acetonitrile to precipitate proteins.

- Vortex for 1 minute and incubate at -20°C for 20 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- LC-MS/MS Analysis:
 - Chromatographic Separation:
 - Inject the reconstituted sample onto the HILIC column.
 - Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
 - Mass Spectrometric Detection:
 - Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
 - Monitor the specific precursor-to-product ion transitions for both Fructose-phenylalanine and **Fructose-phenylalanine-13C6** in Multiple Reaction Monitoring (MRM) mode.
- Data Analysis:
 - Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibrators.
 - Determine the concentration of Fructose-phenylalanine in the samples by interpolating their peak area ratios on the calibration curve.



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Figure 3: Experimental workflow for the quantification of Fructose-phenylalanine.

Applications in Research and Drug Development

Fructose-phenylalanine-13C6 is a valuable tool for a range of research applications:

- **Metabolic Tracing:** As a stable isotope-labeled tracer, it allows for the investigation of the metabolic fate of fructose and phenylalanine in vivo and in vitro. This is particularly relevant for studying metabolic disorders such as diabetes and obesity.
- **Pharmacokinetic Studies:** In drug development, it can be used to accurately quantify the levels of drug candidates that are structurally similar to Fructose-phenylalanine or that may interact with its metabolic pathways.
- **Food Science and Nutrition:** It enables precise quantification of Maillard reaction products in food, which is important for assessing nutritional quality and potential formation of advanced glycation end-products (AGEs).[9]
- **Clinical Diagnostics:** The accurate measurement of Fructose-phenylalanine and related compounds in clinical samples can serve as a biomarker for certain diseases.

Conclusion

Fructose-phenylalanine-13C6 is an indispensable tool for researchers and scientists in various fields. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard and tracer enable highly accurate and sensitive quantification of Fructose-phenylalanine in complex biological and food matrices. The detailed experimental protocols and an understanding of its formation through the Maillard reaction provide a solid foundation for its effective application in metabolic research, drug development, and food science.

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